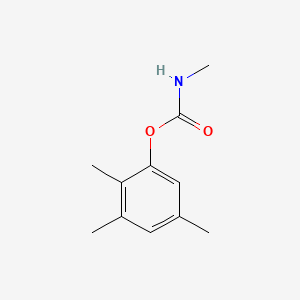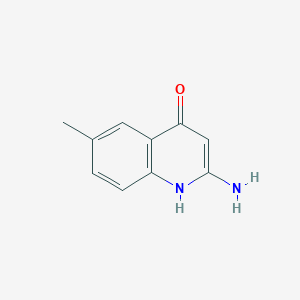
2-Amino-4-hydroxy-6-methylquinoline
説明
2-Amino-4-hydroxy-6-methylquinoline is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a class of compounds that have been found to have various pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest in recent years due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 2-Amino-4-hydroxy-6-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The compound also contains an amino group (NH2) at the 2-position, a hydroxy group (OH) at the 4-position, and a methyl group (CH3) at the 6-position .Chemical Reactions Analysis
Quinoline derivatives, including 2-Amino-4-hydroxy-6-methylquinoline, can undergo various chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions involving cyclization .科学的研究の応用
1. Cytotoxicity and ADMET Properties
A study by Toan et al. (2020) synthesized novel 2-amino-6-aryl-4-(4′-hydroxy-N-methylquinolin-2′-on-3′-yl)pyrimidines from α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one. They found that some compounds displayed notable cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. Additionally, ADMET properties indicated drug-likeness behavior for specific compounds, which is crucial for developing therapeutic agents (Toan, Thanh, Truong, & Van, 2020).
2. Antibacterial Activity
Meyer et al. (2001) investigated the antibacterial activity of 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups. Their research indicates that these compounds have slight antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in antimicrobial applications (Meyer, Lemcke, Geffken, & Kaulfers, 2001).
3. Synthesis of Azo-Compounds
El-Attar, Ismail, and Ghoneim (2012) synthesized two azo-compounds derived from 4-amino-2-methylquinoline. Their research involved studying the electrochemical behavior of these compounds, which can contribute to applications in materials science, particularly in the development of novel electroactive materials (El-Attar, Ismail, & Ghoneim, 2012).
4. Fluorescence Properties
Motyka et al. (2011) evaluated the fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones. This study is significant for the development of molecular fluorescent probes, potentially useful in biological and chemical sensing applications (Motyka, Hlaváč, Soural, Hradil, Krejčí, Kvapil, & Weiss, 2011).
5. Synthesis of Imino Polymers
Kaya et al. (2015) reported the synthesis of imine polymers from 4-amino-2-methylquinoline via oxidative polycondensation. This research provides insights into the development of novel polymeric materials with potential applications in electronics and materials science (Kaya, Kolcu, Demiral, Ergül, & Kılıç, 2015).
Safety and Hazards
While specific safety data for 2-Amino-4-hydroxy-6-methylquinoline is not available in the retrieved papers, general safety measures for handling chemical substances should be followed. This includes avoiding inhalation, skin contact, and eye contact, and using appropriate personal protective equipment .
将来の方向性
Quinoline derivatives, including 2-Amino-4-hydroxy-6-methylquinoline, continue to be a subject of interest in drug research and development due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential applications in medicine .
特性
IUPAC Name |
2-amino-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLBKDGPDFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493921 | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-hydroxy-6-methylquinoline | |
CAS RN |
123638-05-1, 42712-44-7 | |
| Record name | 2-Amino-6-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123638-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




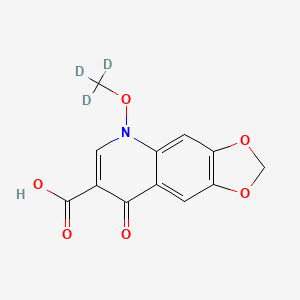

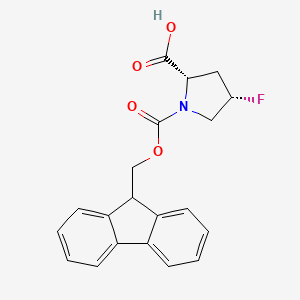
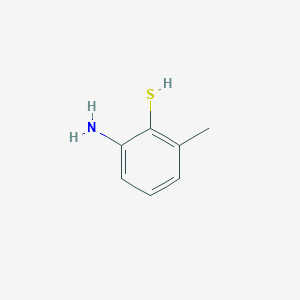

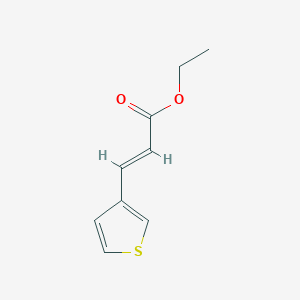




![(Butan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B3418436.png)
